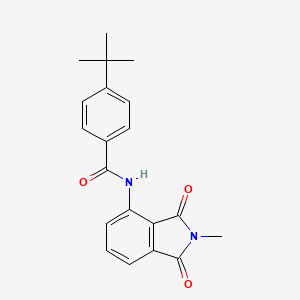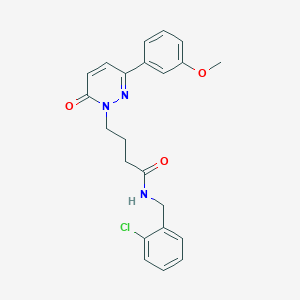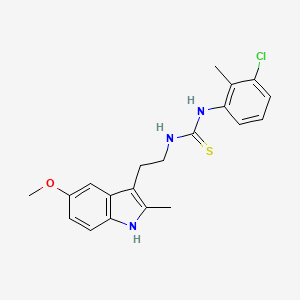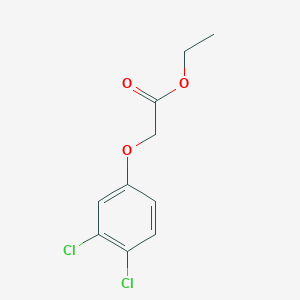![molecular formula C12H16ClN B2886648 Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride CAS No. 2445790-35-0](/img/structure/B2886648.png)
Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride is a spirocyclic compound characterized by a unique structure where a cyclobutane ring is fused to a 1,3-dihydroindene moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride typically involves multistep reactions starting from readily available precursors. One common approach is the cycloaddition reaction, where a cyclobutane ring is formed through a [2+2] cycloaddition of alkenes. The reaction conditions often require the use of catalysts such as transition metals or photochemical activation to achieve the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to accelerate reaction rates and improve yields . Additionally, continuous flow chemistry can be utilized to scale up the production process while maintaining control over reaction parameters.
化学反応の分析
Types of Reactions
Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones or carboxylic acids, while reduction can produce spirocyclic alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in further synthetic applications .
科学的研究の応用
Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride has diverse applications in scientific research:
作用機序
The mechanism by which Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it may act as an antioxidant by scavenging reactive oxygen species, thereby preventing oxidative damage . The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins, influencing biological pathways and cellular functions .
類似化合物との比較
Similar Compounds
Spirocyclic oxindoles: These compounds share the spirocyclic framework and are known for their biological activities and applications in medicinal chemistry.
Spiro-indenoquinoxalines: These compounds also feature a spirocyclic structure and are used in drug discovery due to their unique conformational properties.
Uniqueness
Spiro[1,3-dihydroindene-2,1’-cyclobutane]-1-amine;hydrochloride is unique due to its specific combination of a cyclobutane ring fused to a 1,3-dihydroindene moiety. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c13-11-10-5-2-1-4-9(10)8-12(11)6-3-7-12;/h1-2,4-5,11H,3,6-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAUUMKKGWBBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3=CC=CC=C3C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2886569.png)
![(3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2886570.png)


![2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886575.png)

![1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2886579.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2886581.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2886584.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2886586.png)

